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Compound of Interest |

2'-(Allyloxy)-6"-
Compound Name:
hydroxyacetophenone
CAS No.: 23226-84-8
Cat. No.: B1333362

A Pivotal Intermediate for Prenylated Flavonoid Scaffolds

Executive Summary

This technical guide analyzes 2'-(allyloxy)-6'-hydroxyacetophenone, a critical
desymmetrized intermediate in the synthesis of bioactive flavonoids, specifically prenylated
chalcones and chromones. Its structural uniqueness lies in the coexistence of a chelated
hydroxyl group and a reactive allyloxy ether on an acetophenone core. This duality allows for
orthogonal functionalization: the hydroxyl group facilitates Claisen-Schmidt condensations,
while the allyloxy moiety serves as a latent C-alkyl group via the Claisen rearrangement. This
guide details its nomenclature, synthesis, mechanistic utility, and characterization.

Structural Identity & Nomenclature

Precise nomenclature is essential for database indexing and regulatory compliance in drug
development.

IUPAC Designation

While often referred to by its trivial name based on the acetophenone parent, the rigorous
IUPAC name follows the hierarchy of functional groups (Ketone > Alcohol > Ether).
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o Systematic Name:1-[2-Hydroxy-6-(prop-2-en-1-yloxy)phenyllethan-1-one
e Parent Structure: Ethanone (Acetophenone)

e Locants: The phenyl ring is numbered to assign the lowest locants to substituents, with the
acetyl group at position 1.

o Position 2: Hydroxy group (-OH)[1]

o Position 6: Allyloxy group (-OCH2CH=CHz2)

Physicochemical Properties

e Molecular Formula:

[2]

e Molecular Weight: 192.21 g/mol [3]
o Appearance: Pale yellow crystalline solid or oil (depending on purity/crystallization).
» Solubility: Soluble in organic solvents (DCM, EtOAc, Acetone); sparingly soluble in water.

o Key Feature: Strong intramolecular hydrogen bonding (IMHB) between the C2-OH and the
carbonyl oxygen, which significantly influences its reactivity and spectral properties.

Synthetic Pathways: The Desymmetrization Strategy

The synthesis of 2'-(allyloxy)-6'-hydroxyacetophenone represents a classic
"desymmetrization" of 2,6-dihydroxyacetophenone.

The Challenge of Selectivity

The starting material, 2,6-dihydroxyacetophenone (2,6-DHAP), possesses a

axis of symmetry. Both hydroxyl groups are chemically equivalent and hydrogen-bonded to the
carbonyl. The objective is mono-O-alkylation.

¢ Risk: Over-alkylation to the bis-allyloxy product.
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e Control Mechanism: Once the first allyl group is introduced, the symmetry is broken. The
remaining hydroxyl group becomes more strongly hydrogen-bonded to the carbonyl
(chelated) and sterically shielded, reducing its nucleophilicity compared to the initial diol
state. This kinetic difference allows for high selectivity if stoichiometry is strictly controlled.

Reaction Workflow (DOT Visualization)

The following diagram illustrates the synthetic logic and critical control points.
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Figure 1: Synthetic workflow for the mono-allylation of 2,6-dihydroxyacetophenone, highlighting
the kinetic selectivity.

Mechanistic Utility: The Claisen Rearrangement

The primary value of this molecule in drug discovery is its ability to undergo the Claisen
Rearrangement. This [3,3]-sigmatropic rearrangement transforms the O-allyl ether into a C-allyl
phenol, a structural motif ubiquitous in antiparasitic and anticancer natural products (e.g.,
prenylated flavonoids).

Mechanism of Action

Upon heating (thermal induction, typically >160°C or microwave irradiation), the allyl group
migrates from the oxygen at position 2' to the carbon at position 3'.

e Transition State: Ordered, six-membered chair-like transition state.

¢ Intermediate: Formation of a non-aromatic dienone.
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« Tautomerization: Rapid re-aromatization to restore the phenolic system.

Outcome: The product is 3'-allyl-2',6'-dihydroxyacetophenone. This restores the 2,6-dihydroxy
motif but adds a lipophilic allyl chain, significantly altering the molecule's biological distribution
properties.
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Figure 2: Mechanistic pathway of the Claisen Rearrangement, yielding the C-alkylated
resorcinol derivative.

Experimental Protocol

Objective: Synthesis of 1-[2-hydroxy-6-(prop-2-en-1-yloxy)phenyllethan-1-one. Scale: 10 mmol
basis.

Reagents & Equipment[4]
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2,6-Dihydroxyacetophenone (1.52 g, 10 mmol)

Allyl bromide (1.27 g, 0.90 mL, 10.5 mmol)

Potassium carbonate (

), anhydrous (1.66 g, 12 mmol)

Acetone (dry, 50 mL)

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

e Preparation: In a 100 mL round-bottom flask, dissolve 2,6-dihydroxyacetophenone in dry
acetone.

e Activation: Add anhydrous

. Stir at room temperature for 15 minutes. The solution may turn yellow/orange due to
phenoxide formation.

» Addition: Add allyl bromide dropwise via syringe over 5 minutes. Note: Slow addition
prevents local high concentrations that favor bis-alkylation.

o Reflux: Heat the mixture to reflux (approx. 60°C oil bath) for 4—-6 hours.
e Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The product (

) will appear above the starting material (
). The bis-allylated impurity (
) should be minimal.

o Workup:
o Cool to room temperature.

o Filter off the solid inorganic salts (
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/KB).
o Evaporate the filtrate under reduced pressure to yield a crude oil.

« Purification: Purify via flash column chromatography on silica gel, eluting with Hexane:EtOAc
(95:5 to 90:10).

* Yield: Expected yield is 75-85%.

Analytical Characterization

The identity of the molecule is validated by the distinct signals of the allyl group and the
chelated hydroxyl proton.

NMR Spectroscopy Data (Simulated/Consolidated)
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Chemical Shift
Nucleus ( Multiplicity Integration Assignment

» Ppm)

. OH (C2,
1H NMR 13.20 Singlet (s) 1H
Chelated)

7.30 Triplet (t) 1H Ar-H (C4)
6.55 Doublet (d) 1H Ar-H (C3)
6.38 Doublet (d) 1H Ar-H (C5)
6.05 Multiplet (m) 1H -OCH2-CH=CH:

Doublet of -OCH2-CH=CH:
5.45 1H

Doublets (dd) (trans)

Doublet of -OCH2-CH=CH:
5.32 1H _

Doublets (dd) (cis)
4.60 Doublet (d) 2H -OCH2-CH=CHz2
2.65 Singlet (s) 3H -COCHs (Acetyl)

C=0[4][5]
13C NMR 203.5
(Ketone)
164.8 C-OH (C2)
160.2 C-O-Allyl (C6)
132.5 -CH= (Allyl)
118.0 =CH: (Allyl)
Interpretation

¢ 13.20 ppm (OH): The extreme downfield shift confirms the presence of the intramolecular

hydrogen bond, proving the phenol is ortho to the carbonyl.

e 4.60, 6.05 ppm (Allyl): Characteristic pattern for an O-allyl ether. If the Claisen

rearrangement had occurred, the -OCH:- doublet at 4.60 would disappear, replaced by a -
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CH:z- doublet at a higher field (~3.3 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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